molecular formula C19H14N6 B14349529 N-(2-(2-Pyridyl)-4-quinazolinyl)isonicotinamidine CAS No. 91748-42-4

N-(2-(2-Pyridyl)-4-quinazolinyl)isonicotinamidine

Cat. No.: B14349529
CAS No.: 91748-42-4
M. Wt: 326.4 g/mol
InChI Key: UEYAGWCGWKQGKW-UHFFFAOYSA-N
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Description

N-(2-(2-Pyridyl)-4-quinazolinyl)isonicotinamidine is a complex organic compound that features a quinazoline core linked to a pyridine ring and an isonicotinamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Pyridyl)-4-quinazolinyl)isonicotinamidine typically involves multi-step organic reactions. One common method includes the formation of the quinazoline core through cyclization reactions, followed by the introduction of the pyridine and isonicotinamidine groups via nucleophilic substitution and coupling reactions. Specific reagents and conditions may vary, but common steps include:

    Formation of Quinazoline Core: Cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Pyridine Ring: Nucleophilic substitution reactions using pyridine derivatives.

    Coupling with Isonicotinamidine: Coupling reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Pyridyl)-4-quinazolinyl)isonicotinamidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.

Scientific Research Applications

N-(2-(2-Pyridyl)-4-quinazolinyl)isonicotinamidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-(2-Pyridyl)-4-quinazolinyl)isonicotinamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Pyridyl)quinazolinones: Compounds with similar quinazoline and pyridine structures.

    Isonicotinamide Derivatives: Compounds featuring the isonicotinamide moiety.

Uniqueness

N-(2-(2-Pyridyl)-4-quinazolinyl)isonicotinamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

91748-42-4

Molecular Formula

C19H14N6

Molecular Weight

326.4 g/mol

IUPAC Name

N'-(2-pyridin-2-ylquinazolin-4-yl)pyridine-4-carboximidamide

InChI

InChI=1S/C19H14N6/c20-17(13-8-11-21-12-9-13)24-18-14-5-1-2-6-15(14)23-19(25-18)16-7-3-4-10-22-16/h1-12H,(H2,20,23,24,25)

InChI Key

UEYAGWCGWKQGKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)N=C(C4=CC=NC=C4)N

Origin of Product

United States

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